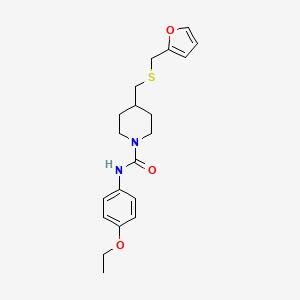

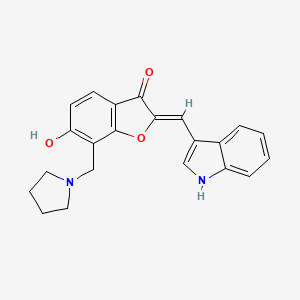

![molecular formula C19H14ClN5O2 B2892923 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide CAS No. 887457-51-4](/img/structure/B2892923.png)

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of this compound is related to the Ultrasonic-Assisted Synthesis of Pyrazolo [3,4-d]pyrimidin-4-ol . The synthesis procedure of 4-chloro-1-phenyl-1H-pyrazolo [3,4-d]pyrimidine (IV) was done according to literature , with a yield of 93.31%, mp 134–136°C, and exact mass: 230.04 .Molecular Structure Analysis

Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and like a bioisostere of natural purine .Scientific Research Applications

Antitumor Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. Notably, a series of these compounds showed mild to moderate antitumor activity against human breast adenocarcinoma cell lines (MCF7), with certain derivatives identified as the most active, highlighting their potential as leads for cancer therapy development (El-Morsy et al., 2017).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives with modifications such as oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and characterized. These compounds displayed significant antimicrobial activity and higher anticancer activity than the reference drug doxorubicin, suggesting their applicability in developing new antimicrobial and anticancer agents (Hafez et al., 2016).

Antiasthma Agents

Research into triazolo[1,5-c]pyrimidines has shown their potential as mediator release inhibitors, indicating possible applications as antiasthma agents. These compounds were found to be active in the human basophil histamine release assay, a critical step towards developing new treatments for asthma (Medwid et al., 1990).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines have also been studied for their affinity towards A1 adenosine receptors. The research focused on analogues of 1-methylisoguanosine, exploring modifications at the N1 and N5 positions to enhance activity. This work contributes to understanding the pharmacological targeting of adenosine receptors, potentially applicable in various therapeutic areas (Harden et al., 1991).

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidines, have been reported to inhibit eukaryotic protein kinases . These kinases play a crucial role in cellular processes and are key contributors to cancer progression .

Mode of Action

Related pyrazolo[3,4-d]pyrimidines have been reported to inhibit cyclin-dependent kinases (cdks), which are responsible for phosphorylation of key components for cell proliferation . This inhibition can lead to alterations in cell cycle progression and induce apoptosis within cells .

Biochemical Pathways

The inhibition of cdks by related compounds can affect multiple cellular processes, including cell cycle progression and apoptosis . These processes are critical for the growth and survival of cells, and their disruption can lead to the death of cancer cells .

Pharmacokinetics

It’s worth noting that the most potent compounds from a similar series have a clogp value less than 4 and a molecular weight less than 400 . These properties suggest that these compounds are likely to maintain drug-likeness during lead optimization .

Result of Action

Related compounds have shown significant in vitro activity against certain strains of mycobacterium tuberculosis . Moreover, some pyrazolo[3,4-d]pyrimidines have shown superior cytotoxic activities against certain cell lines .

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN5O2/c20-13-5-4-8-15(9-13)25-18-16(10-22-25)19(27)24(12-21-18)11-17(26)23-14-6-2-1-3-7-14/h1-10,12H,11H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRCBVFRKXVBKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N6-(2-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2892843.png)

![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride](/img/structure/B2892844.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2892846.png)

![N-benzyl-4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2892847.png)

![(3E)-3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2892851.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2892859.png)